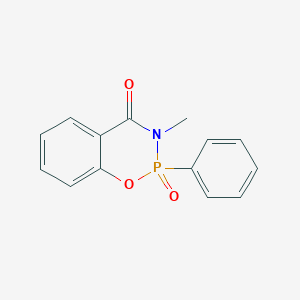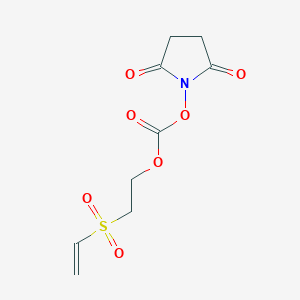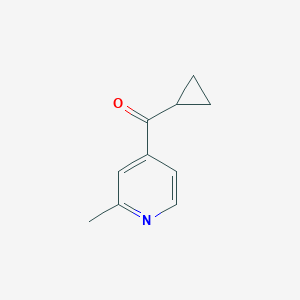
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide (MBPO) is a phosphorus-containing heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in diverse fields. MBPO has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has also been found to modulate the activity of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and immune response.
Biochemical And Physiological Effects
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been reported to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication, and the attenuation of inflammation. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has also been shown to decrease the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Advantages And Limitations For Lab Experiments
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can be synthesized using different methods, and it is stable under various conditions. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can also be modified to introduce different functional groups, making it a versatile compound for different applications. However, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide also has limitations, including its toxicity and lack of selectivity. 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been reported to exhibit cytotoxicity in some cell lines, and its lack of selectivity may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, including the development of more selective analogs, the investigation of its potential as a therapeutic agent for different diseases, and the exploration of its applications in material science and catalysis. The development of more selective analogs of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide may improve its efficacy and reduce its toxicity. The investigation of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide as a therapeutic agent for different diseases, such as cancer and viral infections, may lead to the development of novel treatments. The exploration of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide's applications in material science and catalysis may lead to the development of new materials and catalysts with unique properties.
Synthesis Methods
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide can be synthesized using various methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and methyl iodide, as well as the reaction of 2-aminophenol with triphenylphosphine and methyl iodide in the presence of a base. Another method involves the reaction of 2-aminophenol with chlorodiphenylphosphine oxide and methyl iodide. The yield of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide from these methods ranges from 50% to 80%.
Scientific Research Applications
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been studied for its potential applications in different fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been investigated for its antitumor, antiviral, and anti-inflammatory activities. In material science, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been employed as a catalyst for various reactions, including the synthesis of cyclic carbonates and the epoxidation of alkenes.
properties
CAS RN |
143000-15-1 |
|---|---|
Product Name |
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Molecular Formula |
C14H12NO3P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
3-methyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO3P/c1-15-14(16)12-9-5-6-10-13(12)18-19(15,17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
QFDMPTPJWCCHIN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
synonyms |
8-methyl-9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca -1,3,5-trien-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)



![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)







